2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone
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Overview
Description
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a useful research compound. Its molecular formula is C13H16N6O and its molecular weight is 272.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with imidazole and pyrimidine scaffolds, similar in structural complexity to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone", have been identified as selective inhibitors for p38 MAP kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their potential in addressing inflammatory conditions (Scior et al., 2011).
Heterocyclic Chemistry
The chemistry of compounds containing benzimidazole and pyridine, which share a structural resemblance with the compound , has been reviewed for their preparation procedures, properties, and complex compound formation (Boča et al., 2011). These compounds demonstrate a range of biological and electrochemical activities, suggesting the broad applicability of similarly structured compounds in various scientific and industrial fields.
Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, which involves the study of compounds that may have structural similarities to "this compound", provides insights into the metabolism-based drug–drug interactions and the role of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of the compound , is extensively used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review discusses the bioactive molecules characterized by the pyrrolidine ring, highlighting the importance of this scaffold in developing compounds for treating human diseases (Li Petri et al., 2021).
Heterocyclic Aromatic Amines in Food Safety
The formation, mitigation, metabolism, and risk assessment of heterocyclic aromatic amines (HAAs) during food processing and dietary intake are critically reviewed. While not directly related to the compound , this research area highlights the significance of understanding the chemical properties and biological effects of heterocyclic compounds, which could parallel the importance of studying "this compound" in similar contexts (Chen et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The compound could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Future Directions
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGUEYCDLJEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360628 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-94-3 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436092-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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